Microsomal Stability Cliff: Thiadiazole-Containing dCTPase Inhibitors Display 50-Fold t₁/₂ Differences Relative to the Phenyl Prototype
No compound-specific in vitro ADME data are publicly available for CAS 2415565‑43‑2. However, the structure–metabolism relationships of the piperazin‑1‑ylpyridazine dCTPase inhibitor class demonstrate that microsomal half‑life (t₁/₂) is exquisitely sensitive to the LHS heterocycle. The phenyl‑capped prototype compound (compound 1 in Llona‑Minguez 2017b) showed MLM/HLM t₁/₂ of 2/3 min, whereas optimized compound 29, bearing a 4‑trifluoromethylpyridin‑2‑yl LHS, achieved MLM/HLM t₁/₂ of 113/105 min—a >50‑fold improvement [1]. The 5‑methyl‑1,3,4‑thiadiazole moiety in the target compound is structurally distinct from both the phenyl and pyridyl LHS groups characterized in this study; consequently, the compound is expected to occupy a unique position on the stability continuum.
| Evidence Dimension | In vitro microsomal half-life (t₁/₂) |
|---|---|
| Target Compound Data | Not yet reported (LHS = 5‑methyl‑1,3,4‑thiadiazole) |
| Comparator Or Baseline | Compound 1 (LHS = phenyl): MLM t₁/₂ 2 min, HLM t₁/₂ 3 min; Compound 29 (LHS = 4‑CF₃‑pyridin‑2‑yl): MLM t₁/₂ 113 min, HLM t₁/₂ 105 min [1] |
| Quantified Difference | >50‑fold t₁/₂ range across LHS variations |
| Conditions | Mouse and human liver microsome (MLM/HLM) metabolic stability assay |
Why This Matters
The >50‑fold t₁/₂ window within the dCTPase class underscores that procurement personnel cannot use the metabolic stability of one analog to predict that of another; only compound‑specific data are actionable.
- [1] Llona‑Minguez, S.; Höglund, A.; Wiita, E.; et al. Structure–metabolism‑relationships in the microsomal clearance of piperazin‑1‑ylpyridazines. Med. Chem. Commun. 2017, 8 (7), 1553–1560. View Source
